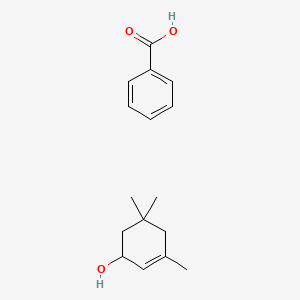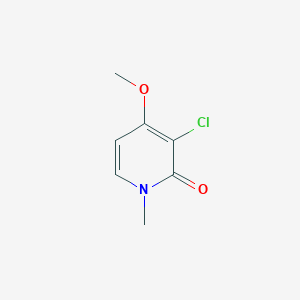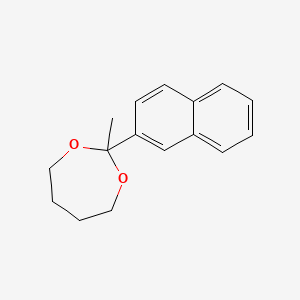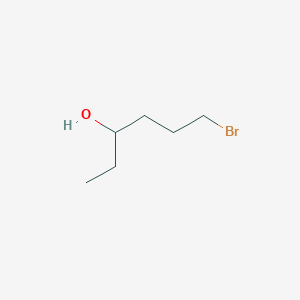![molecular formula C23H23N3O3 B12614061 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol CAS No. 918868-72-1](/img/structure/B12614061.png)
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol is a complex organic compound that features an azide group, a methoxyphenyl group, and a diphenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol typically involves multiple steps. One common route starts with the preparation of the intermediate 3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol, which is then subjected to azidation. The azidation step often involves the use of sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scale would apply, including optimization of reaction conditions, purification processes, and safety measures to handle azide compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Triphenylphosphine (PPh₃) is often used in the Staudinger reaction to convert azides to amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azide group would yield an amine.
Wissenschaftliche Forschungsanwendungen
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The azide group allows for bioorthogonal chemistry applications, such as click chemistry, which is used for labeling biomolecules.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol largely depends on the context in which it is used. In bioorthogonal chemistry, the azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in living systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azido-1-propanol: Another azide-containing compound used in similar bioorthogonal chemistry applications.
4-Methoxyphenyl azide: Used in photochemical reactions and as a precursor in organic synthesis.
Uniqueness
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both azide and methoxyphenyl groups provides versatility in synthetic and biological applications, distinguishing it from simpler azide compounds.
Eigenschaften
CAS-Nummer |
918868-72-1 |
|---|---|
Molekularformel |
C23H23N3O3 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-azido-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-1-ol |
InChI |
InChI=1S/C23H23N3O3/c1-28-22-14-12-20(13-15-22)23(18-8-4-2-5-9-18,19-10-6-3-7-11-19)29-17-21(16-27)25-26-24/h2-15,21,27H,16-17H2,1H3 |
InChI-Schlüssel |
HUYPUGALWQRHSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)

![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)



![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
